molecular formula C10H16N4O2 B13206980 Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate

Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate

Cat. No.: B13206980
M. Wt: 224.26 g/mol
InChI Key: VLMYLJLZMUMVEN-UHFFFAOYSA-N
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Description

Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with azide compounds under “click” chemistry conditions. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is known for its efficiency and high yield . The reaction is usually carried out in an aqueous medium, and the conditions include the use of copper sulfate and sodium ascorbate as catalysts .

Industrial Production Methods

For large-scale production, the process can be optimized by using solvents like acetonitrile instead of more hazardous solvents like 1,4-dioxane. Additionally, the use of inexpensive catalysts such as copper(I) oxide can reduce costs . The product can be isolated by crystallization and purified through filtration.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase by binding to their active sites . The triazole ring in the compound plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate is unique due to its specific structure, which combines a piperidine ring with a triazole moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a triazole moiety, which is known for its significant biological properties. Its molecular formula is C12_{12}H16_{16}N4_{4}O2_2, and it has a molecular weight of approximately 224.26 g/mol. The structure is critical for its biological activity, as the triazole ring can participate in various biochemical interactions.

Research indicates that this compound exhibits potential as an antimicrobial and anticancer agent. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown significant inhibitory effects on carbonic anhydrase (CA), an enzyme involved in various physiological processes. Inhibition of CA can lead to reduced tumor growth and metastasis in certain cancer types.
  • Antimicrobial Activity : The presence of the triazole moiety enhances the compound's ability to inhibit microbial growth. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Comparative Biological Activity

To better understand the unique properties of this compound, it is useful to compare it with other triazole-containing compounds:

Compound Name Structure Unique Features
1-(4-methoxyphenyl)-5-(triazolyl)pentanamideStructureExhibits potent anti-inflammatory properties
4-(triazolyl)benzamideStructureKnown for its activity against fungal infections
This compoundStructureUnique combination enhancing both enzyme inhibition and antimicrobial activity

This table highlights how this compound stands out due to its dual action as an enzyme inhibitor and a potential therapeutic agent.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Anticancer Studies : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. The IC50_{50} values indicated significant growth inhibition compared to standard chemotherapy agents .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results showed that the compound could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
  • In Silico Studies : Computational docking studies have suggested that this compound binds favorably to the active sites of target enzymes, providing insights into its mechanism of action at the molecular level .

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

methyl 1-(2H-triazol-4-ylmethyl)piperidine-3-carboxylate

InChI

InChI=1S/C10H16N4O2/c1-16-10(15)8-3-2-4-14(6-8)7-9-5-11-13-12-9/h5,8H,2-4,6-7H2,1H3,(H,11,12,13)

InChI Key

VLMYLJLZMUMVEN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN(C1)CC2=NNN=C2

Origin of Product

United States

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